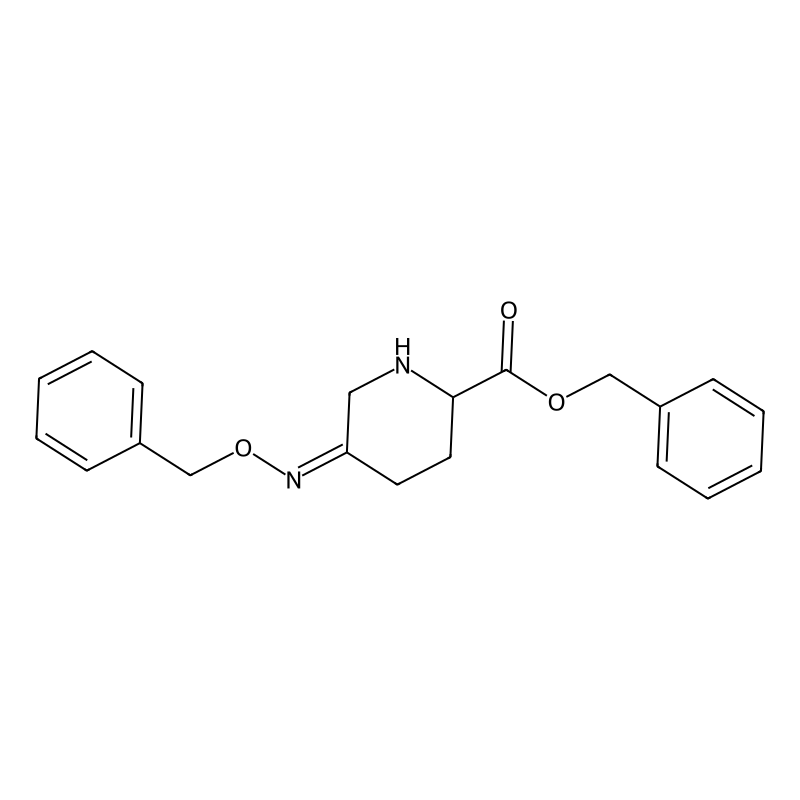

(2S)-5-(benzyloxyimino)-piperidine-2-carboxylic acid benzyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Protein Manipulation in Biochemistry

Scientific Field: Biochemistry

Application Summary: The compound is used in site-specific protein modifications through genetic code expansion (GCE), which allows the incorporation of non-canonical amino acids into proteins.

Organic Synthesis

Scientific Field: Organic Chemistry

Application Summary: Benzyl esters, including the mentioned compound, are used as protecting groups in organic synthesis.

Catalysis

Scientific Field: Chemical Engineering

Application Summary: The compound may be used in catalytic processes such as protodeboronation of pinacol boronic esters.

Results: These reactions can result in high yields and selectivity for the desired products.

(2S)-5-(benzyloxyimino)-piperidine-2-carboxylic acid benzyl ester is a complex organic compound characterized by its unique structural features. It contains a piperidine ring, a carboxylic acid group, and an oxime functional group, which is modified by a benzyloxy substituent and a benzyl ester. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

- Nucleophilic Substitution Reactions: The oxime group can undergo nucleophilic attack, leading to the formation of new derivatives.

- Esterification: The carboxylic acid moiety can react with alcohols to form esters.

- Reduction Reactions: The oxime can be reduced to an amine, altering its biological activity.

These reactions are facilitated by the presence of functional groups that can act as either nucleophiles or electrophiles, allowing for further derivatization and exploration of structure-activity relationships.

Research indicates that compounds with structural similarities to (2S)-5-(benzyloxyimino)-piperidine-2-carboxylic acid benzyl ester exhibit diverse biological activities. These may include:

- Antimicrobial Activity: Some piperidine derivatives have shown efficacy against various bacterial strains.

- Anticancer Properties: Certain analogs have been evaluated for their ability to inhibit cancer cell proliferation.

- Anti-inflammatory Effects: Compounds with similar structures have been studied for their potential to modulate inflammatory pathways.

The specific biological activity of (2S)-5-(benzyloxyimino)-piperidine-2-carboxylic acid benzyl ester remains to be fully elucidated but suggests promising therapeutic potential.

The synthesis of (2S)-5-(benzyloxyimino)-piperidine-2-carboxylic acid benzyl ester typically involves several steps:

- Formation of the Piperidine Ring: Starting from appropriate precursors, the piperidine ring is formed through cyclization reactions.

- Oxime Formation: An oxime is generated by reacting a carbonyl compound with hydroxylamine.

- Esterification: The carboxylic acid is converted into the benzyl ester using benzyl alcohol in the presence of an acid catalyst.

- Purification: The final product is purified using techniques such as recrystallization or chromatography.

These steps require careful control of reaction conditions to ensure high yield and purity of the final compound.

(2S)-5-(benzyloxyimino)-piperidine-2-carboxylic acid benzyl ester has potential applications in:

- Pharmaceutical Development: Due to its structural features, it may serve as a lead compound for developing new drugs targeting various diseases.

- Chemical Probes: Its unique structure may allow it to function as a chemical probe in biological studies, helping to elucidate mechanisms of action for other compounds.

- Synthetic Intermediates: It can be used as an intermediate in the synthesis of more complex molecules in organic chemistry.

Interaction studies are crucial for understanding how (2S)-5-(benzyloxyimino)-piperidine-2-carboxylic acid benzyl ester interacts with biological targets. These studies may include:

- Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.

- Cellular Assays: Testing the compound's effects on cell viability, proliferation, and apoptosis in various cell lines.

- Mechanistic Studies: Investigating the pathways through which the compound exerts its biological effects.

Such studies are essential for determining the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with (2S)-5-(benzyloxyimino)-piperidine-2-carboxylic acid benzyl ester. These include:

- Piperidine Derivatives: Other piperidine-based compounds often exhibit similar biological activities due to their shared core structure.

- Benzyl Esters: Compounds containing benzyl esters may have comparable properties and applications in medicinal chemistry.

- Oxime Compounds: Similar oxime-containing compounds are known for their reactivity and potential bioactivity.

Comparison TableCompound Name Structural Features Notable Activities (2S)-5-(benzyloxyimino)-piperidine-2-carboxylic acid benzyl ester Piperidine ring, oxime, benzyl ester Potential antimicrobial and anticancer Piperidinyl derivatives Piperidine ring Antidepressant and analgesic effects Benzyl esters Ester functional group Various pharmacological activities Oxime derivatives Oxime functional group Antimicrobial and anti-inflammatory

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| (2S)-5-(benzyloxyimino)-piperidine-2-carboxylic acid benzyl ester | Piperidine ring, oxime, benzyl ester | Potential antimicrobial and anticancer |

| Piperidinyl derivatives | Piperidine ring | Antidepressant and analgesic effects |

| Benzyl esters | Ester functional group | Various pharmacological activities |

| Oxime derivatives | Oxime functional group | Antimicrobial and anti-inflammatory |

The uniqueness of (2S)-5-(benzyloxyimino)-piperidine-2-carboxylic acid benzyl ester lies in its specific combination of functional groups that may confer distinct biological properties not found in other similar compounds. Further research into its interactions and effects will clarify its role in drug discovery and development.